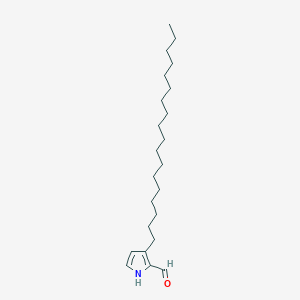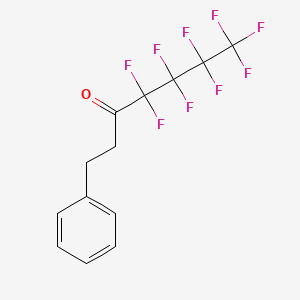![molecular formula C12H10N2O8 B14364958 2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid CAS No. 94223-91-3](/img/structure/B14364958.png)
2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Methoxyimino Group: This can be achieved by reacting a suitable precursor with methoxyamine under acidic or basic conditions.
Introduction of the Nitrobenzoyl Group: This step involves the esterification of the intermediate with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Formation of the Oxobutanoic Acid Moiety: This can be accomplished through a series of reactions including oxidation and ester hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxyimino)-3-oxobutanoic acid: Lacks the nitrobenzoyl group.
4-[(4-Nitrobenzoyl)oxy]-3-oxobutanoic acid: Lacks the methoxyimino group.
2-(Methoxyimino)-4-[(4-aminobenzoyl)oxy]-3-oxobutanoic acid: Contains an amino group instead of a nitro group.
Uniqueness
2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid is unique due to the presence of both the methoxyimino and nitrobenzoyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
94223-91-3 |
|---|---|
Fórmula molecular |
C12H10N2O8 |
Peso molecular |
310.22 g/mol |
Nombre IUPAC |
2-methoxyimino-4-(4-nitrobenzoyl)oxy-3-oxobutanoic acid |
InChI |
InChI=1S/C12H10N2O8/c1-21-13-10(11(16)17)9(15)6-22-12(18)7-2-4-8(5-3-7)14(19)20/h2-5H,6H2,1H3,(H,16,17) |
Clave InChI |
UXFYHLKUVOHHIO-UHFFFAOYSA-N |
SMILES canónico |
CON=C(C(=O)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
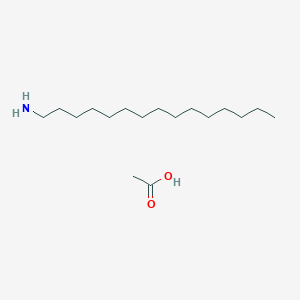
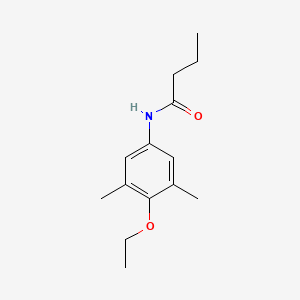
![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)
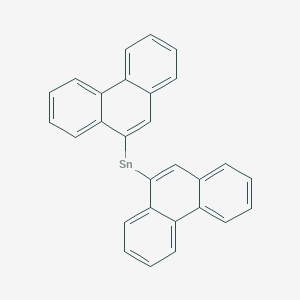
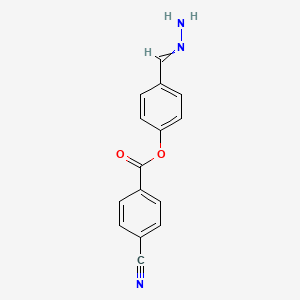

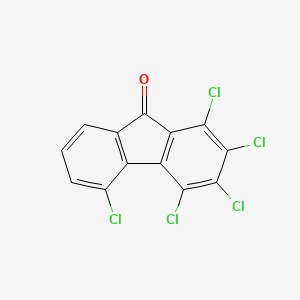
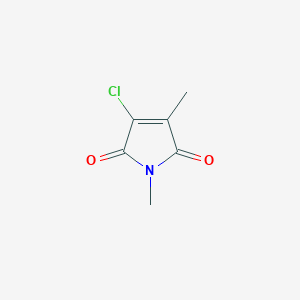

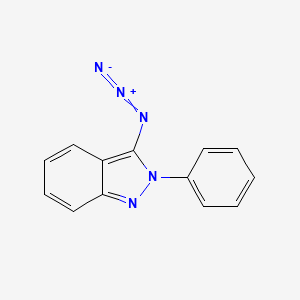
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
